
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a nitrile group
Preparation Methods
The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile typically involves the following steps:
Nitrile Formation: The nitrile group can be introduced via the reaction of a suitable halide with sodium cyanide or potassium cyanide under appropriate conditions.
Methoxypyridine Attachment: The final step involves the coupling of the methoxypyridine moiety to the cyclopropane ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile can be compared with other similar compounds such as:
1-(2-Methoxypyridin-4-YL)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which may result in different chemical reactivity and biological activity.
1-(2-Methylpyridin-4-YL)cyclopropanecarbonitrile: The presence of a methyl group instead of a methoxy group can influence the compound’s properties and applications.
1-(2-Hydroxypyridin-4-YL)cyclopropanecarbonitrile: The hydroxyl group can introduce different hydrogen bonding interactions, affecting the compound’s behavior in various environments.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 |
InChI Key |
WJNMZYOATJOHMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


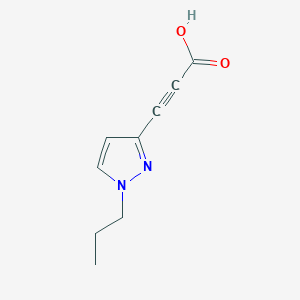



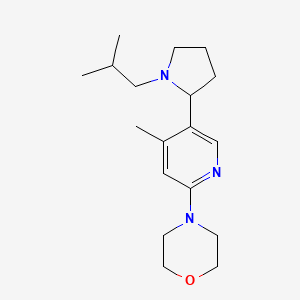
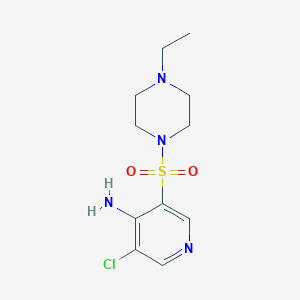

![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
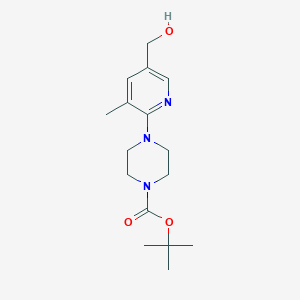
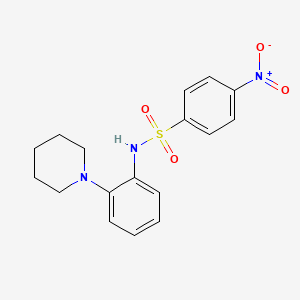
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)



